molecular formula C25H21N5O4S2 B2754442 N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 921066-02-6

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2754442
CAS No.: 921066-02-6
M. Wt: 519.59
InChI Key: HMQAIOOSYFJVLN-UHFFFAOYSA-N
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Description

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with 4-methoxy-7-methylbenzo[d]thiazol substituents. The pyridine-2,6-dicarboxamide core provides a rigid scaffold with multiple coordination sites, enabling metal ion binding and supramolecular interactions . The benzo[d]thiazol groups enhance electronic delocalization and steric bulk, which are critical for applications in chemosensing, catalysis, and coordination chemistry . The 4-methoxy and 7-methyl substituents likely improve solubility and modulate steric/electronic properties, distinguishing it from analogous compounds.

Properties

IUPAC Name

2-N,6-N-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S2/c1-12-8-10-16(33-3)18-20(12)35-24(27-18)29-22(31)14-6-5-7-15(26-14)23(32)30-25-28-19-17(34-4)11-9-13(2)21(19)36-25/h5-11H,1-4H3,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQAIOOSYFJVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=C5S4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Derivatives: The initial step involves the synthesis of 4-methoxy-7-methylbenzo[d]thiazole derivatives. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Pyridine-2,6-dicarboxylic Acid: The benzo[d]thiazole derivatives are then coupled with pyridine-2,6-dicarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired dicarboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique molecular structure.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Catalysis: The compound serves as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and thus exerting its therapeutic effects.

    Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural and functional differences between the target compound and related pyridine-2,6-dicarboxamide derivatives:

Compound Substituents Synthesis Method Key Properties Applications References
N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide 4-methoxy-7-methylbenzo[d]thiazol Not explicitly described Enhanced electronic delocalization; steric bulk from methyl/methoxy groups Potential chemosensing, catalysis
N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide 5-bromo-2-hydroxybenzylidene Schiff base Reflux in ethanol (72% yield) Intramolecular H-bonds (O–H⋯N, N–H⋯O); Br enhances crystallinity Metal ion recognition, coordination
N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide 6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl Mechanochemical (DES catalyst, 20 min) High purity; green synthesis (energy-efficient) Not specified; likely medicinal chemistry
N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide 5-methylthiazol-2-yl Conventional (details unspecified) Fluorescence quenching (turn-off sensor) Detection of Cu²⁺, Ni²⁺ (LOD: ~10⁻⁸ M)
N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide 2-tert-butylphenyl Acetonitrile reflux (80% yield) Stabilizes Pd complexes; tert-butyl enhances solubility Suzuki-Miyaura cross-coupling catalysis
N2,N6-bis(4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide 4-phenylthiazol-2-yl Physicochemical methods Selective fluorescence for Mg²⁺, Ni²⁺ (LOD: 2.15×10⁻⁸ M, 4.80×10⁻⁸ M) Chemosensing

Sensing Capabilities

  • The target compound’s benzo[d]thiazol groups, with methoxy and methyl modifications, may offer unique fluorescence or coordination properties. Comparatively, thiazol-based derivatives (e.g., 5-methylthiazol-2-yl) exhibit selective fluorescence quenching for Cu²⁺ and Ni²⁺, while phenylthiazol derivatives detect Mg²⁺ and Ni²⁺ with nanomolar sensitivity .

Coordination Chemistry

  • Schiff base derivatives form intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) and coordinate transition metals via imine and amide nitrogen atoms .
  • The target compound’s benzo[d]thiazol groups could act as π-acidic ligands, similar to tert-butylphenyl derivatives that stabilize Pd complexes .

Biological Activity

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound notable for its diverse biological activities. This compound features a pyridine core with two dicarboxamide substituents and two thiazole moieties, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structural formula of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide can be represented as follows:

C19H18N4O4S2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4\text{S}_2

This structure includes:

  • Two benzo[d]thiazole rings,
  • A pyridine core,
  • Two dicarboxamide functional groups.

The biological activity of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide has been linked to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
  • Metal Ion Chelation : Research indicates that the compound can chelate metal ions such as Cu²⁺ and Ni²⁺, which may play a role in its biological activity by modulating metal ion availability in biological systems .
  • Modulation of Enzymatic Activity : The compound has been shown to influence various enzymes, potentially affecting metabolic pathways relevant to cancer and neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide exhibits cytotoxic effects against several cancer cell lines. The potency was evaluated using standard assays such as MTT and LDH assays.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest
B16F10 (melanoma)10.0ROS generation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Study on Metal Ion Detection : A study investigated the use of this compound as a chemosensor for detecting divalent metal ions. The results indicated high selectivity and sensitivity towards Cu²⁺ ions, with a detection limit of 1.92×104 M1.92\times 10^{-4}\text{ M} .
  • Anticancer Efficacy in vivo : In an animal model of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic use .
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the interaction between this compound and target proteins involved in cancer pathways, suggesting that it may act as an allosteric modulator .

Q & A

Q. What are the optimal synthetic routes for N²,N⁶-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide?

The compound is synthesized via multi-step condensation reactions. A typical approach involves reacting pyridine-2,6-dicarbonyl chloride with substituted benzo[d]thiazole amines under controlled conditions. Key parameters include:

  • Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Stoichiometry : Employ a 10–15% excess of the amine component to drive the reaction to completion . Post-synthesis, purification via column chromatography (silica gel, chloroform/methanol gradient) ensures high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms connectivity and substitution patterns. For example, the pyridine ring protons appear as distinct triplets (δ 8.1–8.3 ppm), while benzo[d]thiazole protons show deshielded aromatic signals .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves dihedral angles between the pyridine core and benzo[d]thiazole units. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize the crystal lattice .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 599.2) .

Q. How can researchers screen the biological activity of this compound?

Initial screening should focus on:

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Mechanistic probes : Fluorescence-based DNA intercalation studies (e.g., ethidium bromide displacement) to assess G-quadruplex stabilization .

Advanced Research Questions

Q. How does the compound’s coordination chemistry influence its application in metal ion sensing?

The benzo[d]thiazole and carboxamide groups act as polydentate ligands. Methodological considerations include:

  • Metal selectivity : Titration with Mg²⁺ or Ni²⁺ ions induces fluorescence quenching (λₑₓ = 350 nm, λₑₘ = 450 nm), confirmed via Job’s plot analysis. Detection limits as low as 10⁻⁸ M are achievable .
  • Structural validation : Single-crystal analysis of metal complexes (e.g., Ni²⁺ adducts) reveals octahedral geometry with bond lengths (e.g., Ni–N = 1.98–2.02 Å) .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Conflicting hydrogen-bond assignments (e.g., intramolecular vs. intermolecular) arise from solvent-dependent packing. To address this:

  • Compare multiple datasets : Analyze structures solved in different solvents (e.g., ethanol vs. chloroform). For example, chloroform-grown crystals show stronger C–H⋯O interactions than ethanol-solvated ones .
  • Hirshfeld surface analysis : Quantify interaction percentages (e.g., O⋯H = 25%, N⋯H = 15%) to prioritize dominant forces .

Q. What strategies enhance supramolecular assembly of this compound for material science applications?

  • Co-assembly with π-acceptors : Combine with tetracyanobenzene (TCNB) to form charge-transfer complexes. UV-vis and emission spectra (e.g., λₑₘ shift from 450 nm to 600 nm) confirm π-stacking .
  • Hierarchical structuring : Use solvent evaporation to generate microspheres. SEM imaging reveals spherical morphologies (diameter = 2–5 μm) with green/red emission depending on dye doping .

Q. How can conflicting biological activity data be reconciled across studies?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may stem from:

  • Cell line variability : Validate across multiple lines (e.g., primary vs. metastatic cells).
  • Assay conditions : Standardize incubation time (48–72 hrs) and serum content (≤10% FBS) to minimize variability .
  • Metabolic interference : Use LC-MS to identify metabolites (e.g., demethylated derivatives) that alter activity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Evidence Source
Space groupP2₁2₁2
Bond length (C–N)1.416(5) Å
Hydrogen bondsO1–H1⋯N1 (2.89 Å)
R factor0.0521

Q. Table 2: Fluorescent Sensor Performance

Metal IonDetection Limit (M)Quenching EfficiencyReference
Mg²⁺2.15 × 10⁻⁸85%
Ni²⁺4.80 × 10⁻⁸78%

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